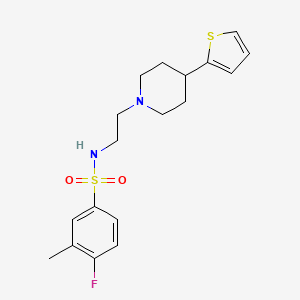

4-fluoro-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-fluoro-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring made up of four carbon atoms and a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives, including those structurally related to 4-fluoro-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide, have been studied for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their adsorption and corrosion inhibition effects on iron surfaces. These studies suggest that such compounds can effectively protect metals against corrosion, which is vital for extending the lifespan of metal components in industrial applications (Kaya et al., 2016).

Enzyme Inhibition

Research on substituted benzenesulfonamides has demonstrated their potential as membrane-bound phospholipase A2 inhibitors, indicating applications in reducing myocardial infarction size and potentially serving as therapeutic agents for cardiovascular diseases (Oinuma et al., 1991). Additionally, derivatives have shown promise as inhibitors of human carbonic anhydrase isoforms, which are relevant in treating conditions like glaucoma, epilepsy, and certain cancers (Gul et al., 2016).

Material Science and Pharmaceutical Applications

Studies have also focused on the synthesis and structural characterization of methylbenzenesulfonamide derivatives for their potential use as HIV-1 infection prevention agents (Cheng De-ju, 2015). The incorporation of fluorine atoms into benzenesulfonamide structures has been explored for enhancing the selectivity of cyclooxygenase-2 inhibitors, leading to the development of potent, selective, and orally active therapeutic agents for inflammatory diseases (Hashimoto et al., 2002).

Fluorescence and Sensing Applications

The development of fluorescent chemosensors for the detection of specific ions in environmental samples has also been a focus. A study described a 3,4-dimethylthieno[2,3-b]thiophene-based fluorogenic probe for highly selective detection of Pb(II) ions, highlighting the role of such compounds in environmental monitoring and safety (Cao et al., 2011).

Future Directions

Mechanism of Action

Target of Action

Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s known that the sulfone group can act as an electron-output site owing to its strong electron-withdrawing ability . This property could influence the compound’s interaction with its targets.

Biochemical Pathways

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Given the known pharmacological properties of thiophene derivatives , it can be inferred that this compound may have similar effects.

Properties

IUPAC Name |

4-fluoro-3-methyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2S2/c1-14-13-16(4-5-17(14)19)25(22,23)20-8-11-21-9-6-15(7-10-21)18-3-2-12-24-18/h2-5,12-13,15,20H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPINTALHNHQCQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2839250.png)

![1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2839253.png)

![6-[4-(1,5-Dimethylpyrazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2839255.png)

![ethyl 4-(4-{[3-(ethoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2839256.png)

![4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2839260.png)

![N-butyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2839261.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2839262.png)

![5-allyl-3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2839266.png)